![molecular formula C12H19NO2 B14506593 5-Ethyl-2-[1-(ethylamino)ethylidene]cyclohexane-1,3-dione CAS No. 63166-27-8](/img/structure/B14506593.png)
5-Ethyl-2-[1-(ethylamino)ethylidene]cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-2-[1-(ethylamino)ethylidene]cyclohexane-1,3-dione is a chemical compound with a complex structure that includes a cyclohexane ring substituted with ethyl and ethylamino groups
Vorbereitungsmethoden
The synthesis of 5-Ethyl-2-[1-(ethylamino)ethylidene]cyclohexane-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the alkylation of cyclohexane-1,3-dione with ethyl halides under basic conditions, followed by the introduction of the ethylamino group through nucleophilic substitution reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
5-Ethyl-2-[1-(ethylamino)ethylidene]cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents and conditions used.
Substitution: The ethyl and ethylamino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-2-[1-(ethylamino)ethylidene]cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Ethyl-2-[1-(ethylamino)ethylidene]cyclohexane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
5-Ethyl-2-[1-(ethylamino)ethylidene]cyclohexane-1,3-dione can be compared with similar compounds such as:
Cyclohexane-1,3-dione derivatives: These compounds share the cyclohexane-1,3-dione core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Ethylamino-substituted compounds: These compounds have similar ethylamino groups but may have different core structures, affecting their reactivity and applications. The uniqueness of this compound lies in its specific combination of substituents and the resulting properties.
Eigenschaften
CAS-Nummer |
63166-27-8 |
|---|---|
Molekularformel |
C12H19NO2 |
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
5-ethyl-2-(N-ethyl-C-methylcarbonimidoyl)-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C12H19NO2/c1-4-9-6-10(14)12(11(15)7-9)8(3)13-5-2/h9,14H,4-7H2,1-3H3 |
InChI-Schlüssel |
JCSJELNJPXEFBW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CC(=C(C(=O)C1)C(=NCC)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


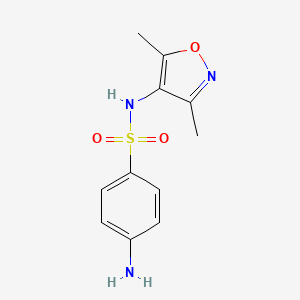

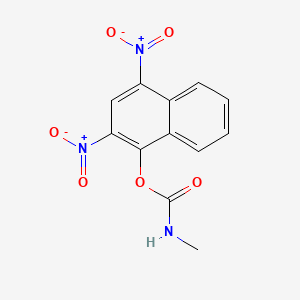
acetate](/img/structure/B14506523.png)
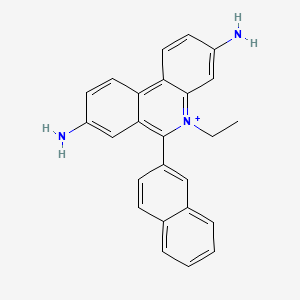
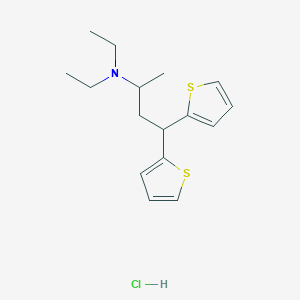
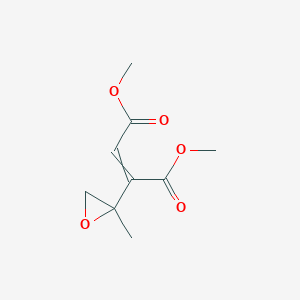
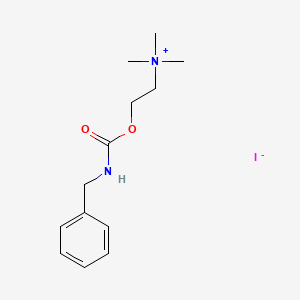

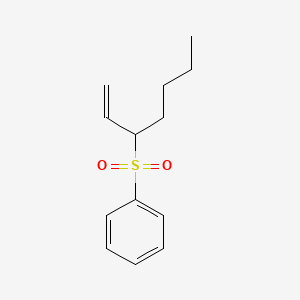

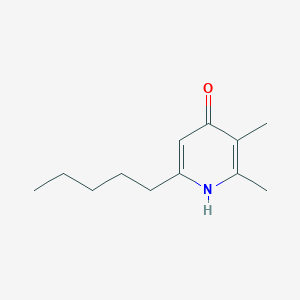
![12-(Hydroxymethyl)bicyclo[9.3.1]pentadec-11-ene-5,15-dione](/img/structure/B14506592.png)
![(Aminomethoxy)[(2-ethoxy-2-oxoethyl)sulfanyl]oxophosphanium](/img/structure/B14506594.png)
